(3-Phenylbenzofuran-2-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-phenyl-1-benzofuran-2-yl)boronic acid is an organoboron compound that features a benzofuran ring substituted with a phenyl group and a boronic acid functional group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-phenyl-1-benzofuran-2-yl)boronic acid typically involves the following steps:
Bromination: The starting material, 2-bromobenzofuran, is dissolved in dry tetrahydrofuran (THF) and cooled to -78°C.
Lithiation: n-Butyllithium is added dropwise to the solution, and the mixture is stirred for about 30 minutes.
Borylation: Triisopropyl borate is then added to the reaction mixture, which is allowed to warm to 0°C and stirred for an additional hour.
Quenching: The reaction is quenched with 1M hydrochloric acid, and the product is extracted with ethyl acetate.
Industrial Production Methods
While specific industrial production methods for (3-phenyl-1-benzofuran-2-yl)boronic acid are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3-phenyl-1-benzofuran-2-yl)boronic acid undergoes several types of chemical reactions:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the boronic acid reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to a hydroxyl group under certain conditions.
Substitution: The phenyl and benzofuran rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using appropriate reagents.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Hydroxylated derivatives.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
(3-phenyl-1-benzofuran-2-yl)boronic acid has several applications in scientific research:
Mechanism of Action
The primary mechanism of action for (3-phenyl-1-benzofuran-2-yl)boronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex releases the coupled product and regenerates the catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the benzofuran ring, making it less versatile in certain synthetic applications.
Benzofuran-2-boronic Acid: Lacks the phenyl group, which can affect its reactivity and applications.
(3-Phenyl-1-benzofuran-2-yl)boronic Ester: Similar structure but with different reactivity due to the ester group.
Uniqueness
(3-phenyl-1-benzofuran-2-yl)boronic acid is unique due to its combination of a benzofuran ring and a phenyl group, which provides a versatile scaffold for various chemical transformations and applications in organic synthesis, medicinal chemistry, and materials science .
Properties
Molecular Formula |
C14H11BO3 |
---|---|
Molecular Weight |
238.05 g/mol |
IUPAC Name |
(3-phenyl-1-benzofuran-2-yl)boronic acid |
InChI |
InChI=1S/C14H11BO3/c16-15(17)14-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)18-14/h1-9,16-17H |
InChI Key |
CGPKRSUVJACUCU-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C2=CC=CC=C2O1)C3=CC=CC=C3)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.